Product packaging for 3-Aminopyrimidine-tfmk(Cat. No.:CAS No. 154753-62-5)

3-Aminopyrimidine-tfmk

Cat. No.: B118273
CAS No.: 154753-62-5
M. Wt: 472.4 g/mol
InChI Key: WRYIHTCWDNVQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopyrimidine-tfmk, also known scientifically as 2-(4-fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone, is a non-peptidic, small-molecule inhibitor recognized for its potent activity against serine proteases . Its primary researched mechanism of action involves targeting human leukocyte elastase (HLE), a enzyme implicated in tissue remodeling and degradation, which it inhibits by acting as a trifluoromethyl ketone (TFMK) transition-state analog . The compound was designed using a 5-aminopyrimidin-6-one scaffold as a key dipeptide isostere, which facilitates a specific anti-parallel β-sheet binding interaction with the enzyme's active site, a binding mode confirmed for analogous elastase inhibitors . This specific interaction makes it a valuable pharmacological tool for studying the pathophysiological roles of elastase in inflammatory processes and connective tissue disorders. The structural insights gained from this class of inhibitors have also informed the development of related compounds targeting other serine proteases, such as human chymase, highlighting the versatility of the pyrimidinone-TFMK scaffold in protease inhibitor design . Researchers can utilize this compound to probe elastase-driven mechanisms in cellular and biochemical assays. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20F4N4O5 B118273 3-Aminopyrimidine-tfmk CAS No. 154753-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154753-62-5

Molecular Formula

C20H20F4N4O5

Molecular Weight

472.4 g/mol

IUPAC Name

methyl N-[2-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)amino]ethyl]pyrimidin-5-yl]carbamate

InChI

InChI=1S/C20H20F4N4O5/c1-10(2)15(16(30)20(22,23)24)27-14(29)9-28-17(11-4-6-12(21)7-5-11)25-8-13(18(28)31)26-19(32)33-3/h4-8,10,15H,9H2,1-3H3,(H,26,32)(H,27,29)

InChI Key

WRYIHTCWDNVQMS-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)CN1C(=NC=C(C1=O)NC(=O)OC)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)CN1C(=NC=C(C1=O)NC(=O)OC)C2=CC=C(C=C2)F

Synonyms

2-(4-fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone
3-aminopyrimidine-TFMK

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 3 Aminopyrimidine Tfmk and Its Derivatives

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

No ¹H-NMR or ¹³C-NMR data for a compound identified as "3-Aminopyrimidine-tfmk" has been reported in the scientific literature.

Infrared (IR) and Raman Spectroscopy

There are no published IR or Raman spectra available for "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for "this compound" have been documented.

Fluorescence Spectroscopy and Quantum Yield Studies in Aminopyridines

While fluorescence studies on various aminopyridines and aminopyrimidines exist, there is no specific research on the fluorescence properties or quantum yield of a compound designated as "this compound."

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction of 3-Aminopyridine Complexes and Derivatives

No single-crystal X-ray diffraction data or solved crystal structures are available for "this compound" or its immediate derivatives.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for "this compound" did not yield any results for a chemical compound with this specific designation. The suffix "-tfmk" does not correspond to a standard chemical nomenclature, and no publicly available scientific literature or chemical database appears to recognize this name.

Therefore, it is not possible to provide information on the structural elucidation, spectroscopic characterization, crystal engineering, or supramolecular interactions of a compound that cannot be identified. The strict adherence to the provided outline, which requires detailed and scientifically accurate content, cannot be fulfilled without a verifiable and documented subject compound.

General information on aminopyrimidine derivatives and their crystal engineering is available. For instance, studies on aminopyrimidine cocrystals with carboxylic acids have explored the robustness of acid-aminopyrimidine synthons. researchgate.net Research has also been conducted on supramolecular interactions in salts and cocrystals involving pyrimidine (B1678525) derivatives, highlighting the formation of various hydrogen-bonding motifs. nih.govmdpi.com These studies often employ techniques like single-crystal X-ray diffraction to determine the three-dimensional arrangement of molecules and analyze intermolecular interactions. researchgate.netnih.gov However, without knowing the specific identity of "this compound," this general information cannot be applied to fulfill the user's request for an article focused solely on that compound.

Theoretical and Computational Investigations of 3 Aminopyrimidine Tfmk and Aminopyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of aminopyrimidine systems. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies on aminopyrimidine derivatives have been employed to determine their optimized molecular geometries. oup.comresearchgate.net These calculations are foundational for understanding the molecule's stability and reactivity.

Key insights from DFT studies on related aminopyrimidine systems include:

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good agreement with experimental data from X-ray crystallography. tandfonline.com

Electron Distribution: Methods like Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, reveal the charge distribution across the molecule. researchgate.netnih.gov These analyses help identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Key DFT-derived Parameters for Aminopyrimidine Systems
ParameterInformation ProvidedTypical Computational Method
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles.B3LYP, MP2 with various basis sets (e.g., 6-31G(d,p)) oup.comresearchgate.net
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. nih.govCalculated from DFT electron density. nih.gov
Natural Bond Orbital (NBO) AnalysisAnalyzes charge delocalization and hyperconjugative interactions contributing to stability. ijcce.ac.irPerformed on the DFT-optimized geometry. ijcce.ac.ir
Global Reactivity DescriptorsIncludes hardness, softness, and electrophilicity index to predict overall reactivity. researchgate.netDerived from HOMO and LUMO energies. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy and shape of these orbitals provide valuable information about the molecule's electronic properties and reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. libretexts.org A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. nih.gov A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov This gap is a crucial parameter for understanding the electronic and optical properties of a molecule. nih.gov

For aminopyrimidine systems, FMO analysis helps to understand their reactivity patterns. The distribution of HOMO and LUMO densities across the molecule can pinpoint the specific atoms or regions most likely to participate in chemical reactions. researchgate.net For instance, in many pyrimidine (B1678525) derivatives, the HOMO and LUMO are primarily distributed over the π-system of the rings. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance
FMO ParameterSignificance in Chemical Reactivity
HOMO EnergyHigher energy indicates a better electron donor. libretexts.org
LUMO EnergyLower energy indicates a better electron acceptor. libretexts.org
HOMO-LUMO Energy GapSmaller gap suggests higher reactivity and lower stability. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. aimspress.com These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign vibrational modes to specific functional groups and confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are often in good agreement with experimental values, aiding in the assignment of signals in the NMR spectrum. ijcce.ac.ir

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. ijcce.ac.ir These calculations can also provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov

For aminopyrimidine derivatives, MD simulations can be used to:

Study Conformational Changes: MD simulations can explore the different conformations a molecule can adopt and the transitions between them, providing a dynamic picture of its structure.

Analyze Interactions with Receptors: In the context of drug design, MD simulations can be used to study the binding of a ligand to its protein target. nih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and can help to understand the binding affinity. nih.gov

Investigate Solvation Effects: MD simulations can model the behavior of a molecule in a solvent, providing information about how the solvent affects its structure and dynamics.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods play a crucial role in understanding the structure-activity relationship (SAR) of a series of compounds. SAR studies aim to identify the key structural features that are responsible for the biological activity of a molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. samipubco.com It is widely used in drug design to screen virtual libraries of compounds and to understand the binding mode of a ligand. nih.gov Docking studies can help to explain the SAR of a series of compounds by revealing how different structural modifications affect the binding to the target. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. nih.gov

For reactions involving aminopyrimidine systems, computational modeling can be used to:

Elucidate Reaction Pathways: Computational studies can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways. nih.gov

Identify Rate-Determining Steps: By calculating the activation energies of the different steps in a reaction, it is possible to identify the rate-determining step. nih.gov

Understand the Role of Catalysts: Computational modeling can be used to investigate how a catalyst influences a reaction mechanism, for example, by lowering the activation energy of the rate-determining step. nih.gov

Reactivity Profiles and Transformation Pathways of 3 Aminopyrimidine Tfmk

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom's electronegativity withdraws electron density from the ring, making it less susceptible to attack by electrophiles. quora.com When EAS reactions do occur, they are typically sluggish and require harsh conditions. quora.comlibretexts.org

The position of substitution is directed by the stability of the intermediate sigma complex (arenium ion). For pyridine itself, electrophilic attack at the 3-position (meta-position) is favored because the positive charge in the resulting intermediate is delocalized over three carbon atoms without placing a positive charge on the electronegative nitrogen atom. quora.com In contrast, attack at the 2- or 4-positions results in a resonance structure where the nitrogen atom bears a positive charge, which is a significantly less stable arrangement. quora.comlibretexts.org

Reaction TypeReagents & ConditionsMajor Product(s)Notes
NitrationHNO₃/H₂SO₄3-Amino-x-nitropyridineRequires harsh conditions; protonation of the ring nitrogen deactivates the ring. rsc.org
HalogenationBr₂/FeBr₃3-Amino-x-bromopyridineGenerally sluggish reaction.
Ortho-lithiationn-BuLi on N-pivaloyl-3-aminopyridine2- or 4-substituted derivativesThe pivaloyl group directs the lithiation to the ortho positions. acs.org

Nucleophilic Reactions Involving the Amino Group

The amino group of 3-aminopyridine readily participates in nucleophilic reactions. Its lone pair of electrons can attack various electrophilic centers, leading to the formation of a wide range of derivatives.

One of the most common reactions is N-alkylation, where the amino group displaces a leaving group on an alkyl halide. Another significant transformation is acylation, which involves the reaction with acyl chlorides or anhydrides to form amides. These reactions are fundamental in synthesizing more complex molecules derived from the 3-aminopyridine scaffold.

The nucleophilicity of the amino group is influenced by the electron-withdrawing nature of the pyridine ring, making it a weaker nucleophile than aniline. Despite this, it is sufficiently reactive to engage in various nucleophilic substitution and addition reactions. For instance, 3-aminopyridine can react with compounds like 3-bromo-4-nitropyridine, leading to nucleophilic aromatic substitution where the amino group displaces the bromine atom. researchgate.net

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halides (R-X)N-Alkyl-3-aminopyridine
AcylationAcyl Chlorides (RCOCl)N-Acyl-3-aminopyridine
SulfonylationSulfonyl Chlorides (RSO₂Cl)N-Sulfonyl-3-aminopyridine
Nucleophilic Aromatic SubstitutionActivated Aryl HalidesN-Aryl-3-aminopyridine

Cyclization and Condensation Reactions (e.g., Schiff Base Formation)

The presence of both a nucleophilic amino group and an aromatic ring system allows 3-aminopyridine to be a valuable precursor in the synthesis of fused heterocyclic systems through cyclization and condensation reactions.

Schiff Base Formation: 3-aminopyridine reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting imine (C=N) bond is a key functional group for further synthetic modifications. The formation of Schiff bases can sometimes be improved by using a water scavenger or by performing the reaction in a microwave system to drive the equilibrium towards the product. researchgate.net

Cyclization Reactions: 3-aminopyridine can undergo cyclization with various bifunctional reagents to form fused ring systems. For example, reaction with α,β-unsaturated esters or ketones can lead to the formation of pyridopyrimidines. These reactions often proceed via an initial Michael addition of the amino group, followed by an intramolecular cyclization and condensation. The specific products formed can be influenced by reaction conditions and the substitution pattern of the aminopyridine. researchgate.netacs.org

Reagent TypeReactionResulting Heterocycle
Aldehydes/KetonesCondensationSchiff Base (Imine)
α,β-Unsaturated EstersMichael Addition/CyclizationPyridopyrimidine
β-KetoestersCondensation/CyclizationPyridopyrimidine
Dicarbonyl CompoundsPaal-Knorr SynthesisPyrrole-fused Pyridine

Complexation and Coordination Chemistry with Metal Ions

3-Aminopyridine is an effective ligand in coordination chemistry, capable of binding to metal ions through either the pyridine ring nitrogen or the amino group nitrogen. It typically acts as a monodentate ligand, coordinating through the more basic pyridine nitrogen. However, it can also function as a bridging ligand, connecting two metal centers. elsevierpure.com

A variety of transition metal complexes with 3-aminopyridine have been synthesized and characterized, including those with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). scirp.org The coordination of 3-aminopyridine to a metal center can significantly alter its chemical and physical properties. For instance, the coordination geometry around the metal ion can vary from tetrahedral to octahedral, depending on the metal, the stoichiometry, and the presence of other co-ligands like isothiocyanate or azide ions. elsevierpure.comnih.gov

The formation of these complexes is often confirmed through techniques such as infrared spectroscopy, where shifts in the vibrational frequencies of the C=N and N-H bonds indicate coordination to the metal ion. scirp.org The resulting metal-organic frameworks can exhibit diverse structures, from one-dimensional chains to complex three-dimensional networks, held together by both coordination bonds and supramolecular interactions like hydrogen bonding and π-π stacking. elsevierpure.comresearchgate.net

Metal IonFormula of Complex ExampleCoordination GeometryReference
Cu(II)[Cu(3-aminopyridine)₂(NCS)₂]Square Planar nih.gov
Ni(II)[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂OOctahedral elsevierpure.com
Co(II)[Co(3-ampy)₄(NCS)₂]Octahedral elsevierpure.comresearchgate.net
Zn(II)[ZnCl₂(3-APy)₂]Tetrahedral scirp.org

Polymerization Reactions (e.g., Electrochemical Polymerization of Poly(3-aminopyridine))

3-Aminopyridine can serve as a monomer for the synthesis of conductive polymers. Electrochemical polymerization is a common method used to produce thin films of poly(3-aminopyridine) on electrode surfaces. This process typically involves the oxidation of the monomer at a specific potential in an acidic medium.

During electropolymerization, radical cations are formed, which then couple to form dimers, oligomers, and ultimately the polymer chain. The amino group plays a crucial role in the polymerization mechanism, often leading to head-to-tail linkages. The resulting polymer possesses a conjugated π-electron system, which is responsible for its electrical conductivity.

The properties of the resulting polymer, such as its conductivity, stability, and morphology, can be influenced by various electrochemical parameters, including the solvent, supporting electrolyte, monomer concentration, and the potential or current applied during synthesis. researchgate.net While specific studies on the electrochemical polymerization of 3-aminopyridine are not as prevalent as for aniline or pyrrole, the principles are analogous. The process offers a method to create functionalized polymer films with potential applications in sensors, corrosion protection, and electronic devices.

Advanced Research Applications and Functionalization of 3 Aminopyrimidine Tfmk

Role as Building Blocks in Complex Organic Synthesis

Trifluoromethylated aminopyrimidines are versatile building blocks in organic chemistry due to the presence of multiple reactive sites and the unique properties imparted by the trifluoromethyl group. The trifluoromethyl group is highly lipophilic and electronegative, which can enhance the metabolic stability and binding affinity of a molecule, making these pyrimidine (B1678525) derivatives valuable in medicinal chemistry and agrochemical development mdpi.com.

Precursors for Heterocyclic Compound Synthesis

Aminopyrimidines containing a trifluoromethyl group are key starting materials for the synthesis of more complex, fused heterocyclic systems. The amino group and the pyrimidine ring nitrogens can participate in various cyclization and condensation reactions. For instance, these compounds can be used to construct fused systems such as thiazolo[4,5-d]pyrimidines, which are analogs of purines and exhibit significant biological activity mdpi.com. The synthesis often involves reactions where the aminopyrimidine core is built upon to create bicyclic or polycyclic structures mdpi.comresearchgate.net. A general strategy involves the reaction of a trifluoromethylated precursor, such as ethyl trifluoroacetoacetate, to form the initial pyrimidine ring, which is then further functionalized nih.govfrontiersin.org.

Table 1: Examples of Heterocyclic Systems Synthesized from Trifluoromethylated Pyrimidine Precursors

Precursor Type Resulting Heterocyclic System Key Reaction Type
Trifluoromethylated Aminothiazole Carboxamide Thiazolo[4,5-d]pyrimidine Cyclization with trifluoroacetic anhydride mdpi.com
Aryl Enaminones and Amidines 5-CF3 Pyrimidines Three-component radical addition/cyclization researchgate.net

Intermediates in Fine Chemical and Agrochemical Synthesis

The unique physicochemical properties conferred by the trifluoromethyl group make these pyrimidine derivatives highly valuable as intermediates in the production of fine chemicals, particularly for the agricultural industry. Pyrimidine-based compounds are used in a wide array of commercial pesticides, including fungicides, herbicides, and insecticides nih.govfrontiersin.org.

The incorporation of a trifluoromethyl group can lead to:

Enhanced Efficacy: The trifluoromethyl group can increase the potency of the active ingredient.

Improved Stability: The C-F bond is significantly stronger than the C-H bond, leading to greater metabolic and chemical stability mdpi.com.

Increased Lipophilicity: This property can improve the compound's ability to penetrate biological membranes, enhancing bioavailability mdpi.com.

Many commercial agrochemicals are derived from trifluoromethylated pyridine or pyrimidine intermediates nih.govresearchoutreach.org. For example, compounds containing the trifluoromethyl pyrimidine backbone have shown good antifungal activity against various plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum nih.govnih.gov.

Synthesis of Chiral Intermediates (e.g., (R)-3-amino piperidine)

While direct synthesis of (R)-3-aminopiperidine from a trifluoromethylated aminopyrimidine is not prominently documented in the reviewed literature, the synthesis of chiral trifluoromethylated amines is a significant area of research nih.govnih.gov. These chiral amines are crucial building blocks in pharmaceuticals and agrochemicals. Catalytic asymmetric methods are often employed to produce these intermediates with high enantioselectivity nih.gov. Given the importance of both chiral amines and trifluoromethylated heterocycles in drug design, it is plausible that trifluoromethyl aminopyrimidines could be utilized as precursors for novel chiral intermediates, even if the specific synthesis of (R)-3-aminopiperidine from this starting material is not a common route.

Coordination Chemistry and Metal-Organic Frameworks

The nitrogen atoms present in the aminopyrimidine structure possess lone pairs of electrons, making them excellent candidates for use as ligands in coordination chemistry.

Ligand Design for Transition Metal Complexes

The nitrogen atoms of the pyrimidine ring and the external amino group can coordinate with transition metal ions to form stable complexes ekb.eg. While much of the literature focuses on the simpler 3-aminopyridine ligand, the principles extend to aminopyrimidine systems researchgate.net. The introduction of a trifluoromethyl group onto the pyrimidine ring can modulate the electronic properties of the ligand. As a strong electron-withdrawing group, the CF3 moiety can influence the basicity of the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. This allows for the fine-tuning of the electronic and catalytic properties of the resulting transition metal complexes nih.govmdpi.com.

Table 2: Potential Coordination Sites of 3-Aminopyrimidine Ligands

Potential Donor Atom Description
Ring Nitrogen (N1) Endocyclic nitrogen atom with a lone pair available for coordination.
Ring Nitrogen (N3) Endocyclic nitrogen atom; its availability depends on substitution patterns.

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds frontiersin.org. The defined structure and tunable porosity of COFs make them suitable for applications in gas storage, separation, and catalysis.

Pyrimidine-containing molecules can be used as building blocks for COFs, introducing nitrogen-rich sites into the framework researchgate.net. Furthermore, the functionalization of COFs with trifluoromethyl groups has been shown to enhance properties for specific applications, such as the selective adsorption of gases researchgate.netnih.gov. Fluorinated COFs have also been developed as effective carriers for drug delivery, where the fluorine groups can improve drug loading capacity through hydrogen bonding nih.govrsc.org. Therefore, a trifluoromethylated aminopyrimidine represents a promising, albeit currently underexplored, building block for creating novel functional COFs with tailored properties for separation, catalysis, or drug delivery applications.

Table 3: List of Chemical Compounds Mentioned

Compound Name
(R)-3-amino piperidine
3-Aminopyrimidine
Ethyl trifluoroacetoacetate
Thiazolo[4,5-d]pyrimidine
Botrytis cinerea
Sclerotinia sclerotiorum
Transition Metal

Catalytic Applications

The unique electronic properties and coordination capabilities of aminopyrimidine derivatives make them valuable ligands in catalysis. Their incorporation into metal complexes can significantly influence the efficiency, selectivity, and mechanism of catalytic reactions.

Incorporation into Catalytic Systems (e.g., CO2 Reduction Catalysts with Cobalt-Aminopyridine Complexes)

A significant area of research is the use of aminopyridine-based macrocyclic ligands to create catalysts for the electrochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO), a critical step in converting a greenhouse gas into valuable chemical feedstocks. nih.govacs.orgresearchgate.net Cobalt complexes featuring these aminopyridine macrocycles have demonstrated high efficiency and selectivity for this transformation. nih.govresearchgate.net

The pendant amine groups on the ligand framework are crucial for catalytic activity. nih.govresearchgate.net They act as proton relays, assisting in the proton-coupled electron transfer steps necessary for CO2 reduction. nih.gov Studies have shown that cobalt complexes with secondary amine functionalities (pendant N-H groups) exhibit significantly higher turnover numbers for CO production compared to those with tertiary amines, highlighting the essential role of the N-H moiety in the catalytic mechanism. nih.govresearchgate.net These groups can stabilize key intermediates through hydrogen bonding and facilitate the delivery of protons to the CO2 molecule bound at the cobalt center. researchgate.net

Catalyst SystemKey FeatureFaradaic Efficiency (CO)Primary Finding
Cobalt azacalix iciq.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1dTqqtmhGoFST0OBnU9K3vzdeR_0_vraUrR_Bz6dkJnpNhvxwC35EpSgZpcbmK4A-0tag16swOPe5hdshVxPA05Tq6GSDBtLtA_FPd-QZlLRj-ZLZtvnwFw2QrwgUPKkDoU1BC-40coiHLk9Nj1Jq1JQn3zCIldHRnJ7z600Px-rUQMH_DCm7Unjd7fhKM9rCSeimM0YTnqQY9TqyDN0X7fjyLCKjgzT6JirhtWnmaV4fV8TYnWjYdWYC-LUhQ3E%3D)pyridine with secondary aminesPendant N-H groups98 ± 2%The presence of the N-H moiety is crucial for high catalytic activity and lowers the overpotential for CO2 reduction. nih.govresearchgate.net
Cobalt azacalix iciq.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1dTqqtmhGoFST0OBnU9K3vzdeR_0_vraUrR_Bz6dkJnpNhvxwC35EpSgZpcbmK4A-0tag16swOPe5hdshVxPA05Tq6GSDBtLtA_FPd-QZlLRj-ZLZtvnwFw2QrwgUPKkDoU1BC-40coiHLk9Nj1Jq1JQn3zCIldHRnJ7z600Px-rUQMH_DCm7Unjd7fhKM9rCSeimM0YTnqQY9TqyDN0X7fjyLCKjgzT6JirhtWnmaV4fV8TYnWjYdWYC-LUhQ3E%3D)pyridine with tertiary aminesPendant N-R groups (R=Me, allyl)Significantly lowerDemonstrates that the proton-donating capability of the secondary amine is essential for efficient catalysis. nih.govresearchgate.net
para-substituted cobalt aminopyridine macrocyclesElectronic modification of the pyridine ringHigh (icat/ip values from 144 to 781)Electron-donating groups on the ligand enhance catalysis by influencing the rate-limiting protonation step. acs.org

Materials Science and Polymer Chemistry

The reactivity of the amino group in aminopyrimidine derivatives allows for their incorporation into various polymeric structures and functional materials, leading to applications in electronics and sensor technology.

Functional Polymers Derived from 3-Aminopyridine (e.g., Poly(azomethine)s)

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers synthesized through the polycondensation reaction between diamine and dialdehyde monomers. researchgate.netrsc.org The inclusion of aminopyridine-like moieties into the polymer backbone imparts specific thermal and optoelectronic properties. These polymers are known for their good thermal stability, with decomposition temperatures often appearing above 220-270°C. researchgate.netresearchgate.net

The synthesis is typically a one-step process that produces water as the only byproduct. rsc.org The resulting polymers can be characterized by various spectroscopic methods, including FT-IR and NMR. researchgate.net The properties of poly(azomethine)s, such as solubility and band gap, can be tuned by carefully selecting the monomers. rsc.orgresearchgate.net For instance, incorporating flexible ether groups or long alkyl chains can improve solubility in common organic solvents. researchgate.net The optoelectronic properties are influenced by the specific aromatic units in the polymer chain, with UV-visible absorption bands corresponding to the π-π* electronic transitions of the conjugated system. researchgate.net

Electrochemical Sensor Development

Derivatives of 3-aminopyridine are effective platforms for the development of chemosensors for metal ion detection. nih.govmdpi.com For example, a Schiff base sensor synthesized from 3-aminopyridine and salicylaldehyde, (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), demonstrates high sensitivity and selectivity for specific metal ions. nih.govmdpi.com

This sensor exhibits a distinct colorimetric response to Copper (II) ions and a fluorescent response to Aluminum (III) and Iron (III) ions. nih.govmdpi.com The binding of the metal ion to the Schiff base ligand results in a measurable change in the absorption or emission spectrum, allowing for quantitative detection. The stoichiometric ratio of the ligand-to-metal complex has been determined to be 2:1 for Cu(II) and 1:1 for Al(III) and Fe(III). mdpi.com Such sensors are valuable for environmental monitoring and have been successfully applied to detect aluminum in real-world samples like antiperspirant deodorants. mdpi.com

Target IonDetection MethodDetection Limit (μg/L)
Cu(II)Colorimetric324
Al(III)Fluorescent20
Fe(III)Fluorescent45

Data for the 3APS sensor derived from 3-aminopyridine. mdpi.com

Analytical Chemistry Applications

In analytical chemistry, the focus is on creating molecules that can signal the presence or activity of specific biological targets. The unique fluorescent properties of aminopyrimidine derivatives make them ideal candidates for developing such molecular probes.

Fluorescent Probes and Reporters for Enzymatic Assays (e.g., FAAH activity)

Substituted 3-aminopyridines have been successfully developed into highly sensitive fluorescent reporters for monitoring the activity of enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key therapeutic target, and assays to screen for its inhibitors are crucial in drug discovery. nih.govrsc.org

The assay design is based on a "pro-fluorophore" concept. A non-fluorescent substrate is created by linking a fatty acid to the amino group of a substituted 3-aminopyridine via an amide bond. In this state, the fluorescence of the aminopyridine core is quenched. When FAAH is present, it catalyzes the hydrolysis of the amide bond, releasing the free aminopyridine derivative. nih.gov This cleavage event restores the molecule's conjugation and results in a strong fluorescent signal that can be measured continuously. nih.gov

The sensitivity of these assays is determined by the fluorescence properties of the aminopyridine reporter and the selectivity of the enzyme for the substrate. nih.gov Research has shown that modifying the aminopyridine structure, for instance by adding a methoxy group para to the amino group, can significantly enhance the fluorescence quantum yield, leading to more sensitive detection of enzyme activity. nih.gov These tools are valuable for high-throughput screening of potential FAAH inhibitors and for studying the activity of other amide hydrolases. nih.govrsc.org

Future Directions and Emerging Research Avenues for 3 Aminopyrimidine Tfmk

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of functionalized pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry. Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules like 3-Aminopyrimidine-tfmk.

Traditional methods for the synthesis of aminopyridines have included reactions such as the Hofmann rearrangement of nicotinamide. wikipedia.org More contemporary approaches for creating substituted pyrimidines often involve multi-component reactions, which offer the advantage of building complex molecular architectures in a single step. nih.govfigshare.combohrium.com For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.govfigshare.combohrium.com

The introduction of a trifluoromethyl group, a key feature of the target molecule, is an active area of research. Methods for the synthesis of trifluoromethyl ketones are being continuously refined, with recent developments including metal-free trifluoromethylation of carboxylic acids using fluoroarenes and copper-catalyzed trifluoromethylation of aldehydes. organic-chemistry.org A novel route to access trifluoromethylketones (TFMKs) from Weinreb amides using the Ruppert-Prakash reagent (TMS-CF3) has also been reported, which notably avoids over-trifluoromethylation. rsc.org

Future synthetic strategies for compounds like this compound will likely focus on the convergence of these methodologies, aiming for high-yield, single-pot syntheses that minimize waste and maximize atomic economy.

Exploration of Advanced Computational Models for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For aminopyrimidine derivatives, computational studies have been employed to understand their electronic structure, reactivity, and potential biological activities.

Density Functional Theory (DFT) has been used to study the charge density and vibrational frequencies of 3-aminopyridine, providing insights into its chemical behavior. researchgate.net Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed for aminopyrimidine derivatives to predict their bioactivities, aiding in the design of new potent molecules. rsc.orgscholarsportal.info Molecular docking simulations are also a key tool for exploring the binding interactions of these molecules with biological targets. nih.gov

For trifluoromethylated pyrimidines, computational modeling can elucidate the effects of the highly electronegative trifluoromethyl group on the electronic properties, conformation, and intermolecular interactions of the molecule. Future research in this area will likely involve the development of more sophisticated computational models that can accurately predict a range of properties, from spectroscopic characteristics to biological efficacy and material performance.

Computational MethodApplication to Aminopyrimidine DerivativesReference
Density Functional Theory (DFT)Calculation of charge density and vibrational frequencies of 3-aminopyridine. researchgate.net
3D-QSARPrediction of bioactivities and design of novel inhibitors. rsc.orgscholarsportal.info
Molecular DockingExploration of binding interactions with biological receptors. nih.gov

Integration into Hybrid Material Systems for Advanced Functionalities

The unique electronic and structural features of pyrimidine derivatives make them attractive candidates for incorporation into advanced materials. Hybrid material systems, which combine organic molecules with inorganic frameworks or polymers, can exhibit novel properties and functionalities.

Pyrimidine-containing hybrid molecules have been investigated for their potential in antitumor therapy. mdpi.com The pyrimidine scaffold can be linked to other molecular fragments to create multifunctional compounds with enhanced biological activity. nih.gov The incorporation of a trifluoromethyl group can further enhance properties such as lipophilicity and metabolic stability, which is advantageous in the design of bioactive molecules. mdpi.com

In the realm of material science, pyrimidine derivatives can be integrated into metal-organic frameworks (MOFs), polymers, or nanomaterials. For example, hybrid silica (B1680970) gels incorporating 1,3,4-thiadiazole (B1197879) rings have been synthesized and evaluated for their antibacterial activity. mdpi.com Future research could explore the use of this compound and related compounds as building blocks for functional materials with applications in catalysis, sensing, or electronics. The amino group provides a convenient handle for covalent attachment to other material components, while the pyrimidine ring and trifluoromethyl ketone group can impart specific electronic and recognition properties.

Sustainable Chemistry Approaches in 3-Aminopyrimidine Research

The principles of green chemistry are increasingly guiding the development of chemical syntheses and processes. For pyrimidine derivatives, a significant body of research is dedicated to the development of more environmentally friendly synthetic methods. benthamdirect.comnih.gov

Key areas of focus in sustainable pyrimidine synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids.

Catalysis: Employing reusable catalysts, including biocatalysts, to improve reaction efficiency and reduce waste.

Energy Efficiency: Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through multi-component reactions. nih.govfigshare.combohrium.com

A review of sustainable green synthesis of pyrimidine derivatives highlights the use of various catalysts, solvents, and techniques to achieve sustainability. benthamdirect.comnih.gov For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines is presented as a sustainable method that liberates only hydrogen and water as byproducts. nih.govfigshare.combohrium.com

Future research into the synthesis of this compound will undoubtedly be influenced by these trends. The development of a truly sustainable synthesis would involve the careful selection of starting materials from renewable feedstocks, the use of catalytic and solvent-free reaction conditions, and the minimization of waste generation throughout the process.

Green Chemistry ApproachApplication in Pyrimidine SynthesisReference
Multicomponent ReactionsEfficient synthesis of highly substituted pyrimidines. nih.govfigshare.combohrium.com
Green CatalystsUse of various environmentally benign catalysts. nih.gov
Microwave & UltrasoundAcceleration of reactions and improved yields. nih.gov
Solvent-Free ReactionsReduction of waste and environmental impact. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.